![molecular formula C17H26N2O5 B2713520 methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate CAS No. 549521-81-5](/img/structure/B2713520.png)
methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate
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Description
Methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate is a useful research compound. Its molecular formula is C17H26N2O5 and its molecular weight is 338.404. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
A study focused on the synthesis and structure-activity relationships of fluoronaphthyridines as antibacterial agents. The research demonstrated how modifications to the molecular structure could significantly impact both in vitro and in vivo antibacterial activities, underscoring the importance of molecular design in developing therapeutic agents (Bouzard et al., 1992).
Conformationally Constrained Dipeptide Surrogates
Another study involved the synthesis of conformationally constrained dipeptide surrogates with aromatic side chains. This research highlighted the utility of complex organic molecules in mimicking biologically active peptides, which could have implications in drug design and the study of protein interactions (Cluzeau & Lubell, 2004).
Novel Cyclic Ethers with Antioxidative and Anti-inflammatory Activities
Research on the red seaweed Kappaphycus alvarezii led to the isolation of an unprecedented non-isoprenoid oxocine carboxylate cyclic ether. This compound exhibited significant antioxidative activity alongside anti-cyclooxygenase and lipoxidase activities, indicating potential anti-inflammatory properties and the importance of natural products in medicinal chemistry (Makkar & Chakraborty, 2017).
Molecular Wires and Optoelectronic Properties
A study on 2,5-diphenyl-1,3,4-oxadiazole derivatives explored the synthesis, redox, structural, and optoelectronic properties of molecular wires comprising pi-extended ethynyl- and butadiynyl-derivatives. This research underscores the role of synthetic organic chemistry in the development of materials with potential applications in electronics and photonics (Wang et al., 2006).
properties
IUPAC Name |
methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-16(2,3)24-15(22)18-12-8-5-6-9-17(14(21)23-4)10-7-11-19(17)13(12)20/h5-6,12H,7-11H2,1-4H3,(H,18,22)/b6-5-/t12-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRICYTDGKJQNMN-VECWAXLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC2(CCCN2C1=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C/C=C\C[C@]2(CCCN2C1=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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